EGFR-IN-99

Non-Small Cell Lung Cancer EGFR Exon 20 Insertion Antiproliferative Activity

Standard EGFR TKIs (afatinib, osimertinib) exhibit limited efficacy against exon 20 insertion mutants due to steric hindrance at the C-helix. EGFR-IN-99 (CAS 2068806-31-3) overcomes this with covalent, irreversible binding to a deep hydrophobic pocket not exploited by earlier-generation TKIs. • Biochemical IC50 <0.5 nM vs. wtEGFR; EC50 11.5 nM in DFCI127 patient-derived NSCLC cells • Superior potency over afatinib across Ba/F3 Ex20Ins mutant panels • Co-crystal structure (PDB: 6D8E) confirms unique 4-fluorobenzene pocket engagement Supplied ≥98% (HPLC); shipped ambient temperature globally.

Molecular Formula C25H22FN7O3
Molecular Weight 487.5 g/mol
Cat. No. B2517707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEGFR-IN-99
Molecular FormulaC25H22FN7O3
Molecular Weight487.5 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)NC2=NC=CC(=N2)N(C3=CC=CC(=C3)NC(=O)C=C)C(=O)OCC4=CC=C(C=C4)F
InChIInChI=1S/C25H22FN7O3/c1-3-23(34)29-19-5-4-6-21(13-19)33(25(35)36-16-17-7-9-18(26)10-8-17)22-11-12-27-24(31-22)30-20-14-28-32(2)15-20/h3-15H,1,16H2,2H3,(H,29,34)(H,27,30,31)
InChIKeyIFRXGTCPIGRGHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





EGFR-IN-99 Baseline Characterization


EGFR-IN-99, also known as JBJ-03-142-02 or EGFR-HER2 Ex20Ins inhibitor 1a (CAS 2068806-31-3), is a synthetic, irreversible tyrosine kinase inhibitor (TKI) belonging to the anilinopyrimidine class. It is explicitly engineered to target both wild-type and exon 20 insertion (Ex20Ins) mutant forms of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) [1]. The compound is a covalent inhibitor featuring a Michael acceptor (acrylamide) warhead that binds to a cysteine residue in the kinase active site, as elucidated by co-crystal structures [2].

EGFR-IN-99 Selection Rationale


Substituting EGFR-IN-99 with a generic first-, second-, or third-generation EGFR inhibitor is scientifically unsound and can derail research outcomes due to a critical structural and pharmacological distinction. While compounds like afatinib and osimertinib are approved for NSCLC driven by canonical L858R or exon 19 deletions, they exhibit limited clinical efficacy against Exon 20 insertion mutants [1]. EGFR-IN-99, in contrast, was specifically designed to overcome steric hindrance within the C-helix region caused by Ex20Ins mutations. A co-crystal structure reveals that its 4-fluorobenzene ring engages a deep hydrophobic pocket in the kinase domain, a binding interaction not effectively exploited by earlier-generation TKIs [2]. This translates into a quantifiable advantage in both biochemical potency and cellular efficacy against Ex20Ins-driven models, as detailed in the quantitative evidence below.

EGFR-IN-99 Comparative Evidence


Antiproliferative Activity in Ex20Ins NSCLC Model

EGFR-IN-99 demonstrates superior inhibition of cellular proliferation compared to the second-generation, FDA-approved EGFR inhibitor afatinib in the EGFR Ex20Ins patient-derived lung cancer cell line DFCI127 [1].

Non-Small Cell Lung Cancer EGFR Exon 20 Insertion Antiproliferative Activity

Biochemical Potency Against Wild-Type EGFR

In a biochemical kinase assay, EGFR-IN-99 demonstrates sub-nanomolar potency against wild-type EGFR, which is comparable to or superior to that of the irreversible inhibitors afatinib and osimertinib [1].

Biochemical Assay Kinase Inhibition Wild-Type EGFR

Broad-Spectrum Ex20Ins Mutant Efficacy

EGFR-IN-99 exhibits a broad and potent antiproliferative effect across a panel of Ba/F3 cells engineered to express various EGFR and HER2 Exon 20 insertion mutants, a characteristic not shared by first- and second-generation TKIs [1].

Kinase Mutant Profiling Exon 20 Insertion Ba/F3 Cell Model

Structural Basis for Ex20Ins Binding

Co-crystal structure analysis with a close analog (compound 1b) reveals that the chemotype of EGFR-IN-99 makes a unique hydrophobic interaction with a deep pocket in the EGFR kinase domain [1].

Structural Biology X-ray Crystallography Binding Mode

EGFR-IN-99 Optimal Use Cases


Exon 20 Insertion NSCLC Mechanisms

EGFR-IN-99 is optimally applied as a chemical probe to dissect the signaling pathways and therapeutic vulnerabilities specific to EGFR and HER2 Exon 20 insertion mutations in non-small cell lung cancer (NSCLC). Its demonstrated superiority over afatinib in the DFCI127 patient-derived cell line [1] and its broad nanomolar potency across a panel of Ba/F3 Ex20Ins mutants make it the inhibitor of choice for establishing mechanism-of-action studies where first- and second-generation TKIs are ineffective.

Preclinical Drug Discovery Comparator

Due to its unique structural binding mode [1] and well-characterized biochemical potency (<0.5 nM vs. wtEGFR) , EGFR-IN-99 serves as an essential comparator compound in the development and validation of novel EGFR/HER2 Ex20Ins inhibitors. Its use as a benchmark in cellular assays (e.g., in DFCI127 or Ba/F3 Ex20Ins models) provides a robust baseline for evaluating the efficacy and selectivity of new chemical entities against this challenging target class.

Wild-Type vs. Mutant EGFR Signaling

The compound's dual activity against wild-type and Ex20Ins mutant forms of EGFR and HER2 [1] makes it a versatile tool for comparative signaling studies. Researchers can utilize EGFR-IN-99 to differentiate the downstream effects of inhibiting the wild-type receptor from those of inhibiting the mutant forms, a critical step in understanding the complex biology of EGFR-driven cancers and the potential for therapeutic toxicity.

Structural Biology and Computational Chemistry

The availability of a co-crystal structure of a close analog bound to EGFR (PDB: 6D8E) [1] provides a precise molecular blueprint for the compound's interaction with the kinase domain. This makes EGFR-IN-99 an excellent candidate for use in structural biology experiments (e.g., crystallography with mutant kinases) and as a starting point for computational chemistry studies aimed at rational drug design for overcoming Ex20Ins-mediated resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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